molecular formula C14H8N2 B1273880 5-(2-Phenylethynyl)nicotinonitrile CAS No. 845266-26-4

5-(2-Phenylethynyl)nicotinonitrile

Cat. No.: B1273880
CAS No.: 845266-26-4
M. Wt: 204.23 g/mol
InChI Key: SLUQJZCMAPASFJ-UHFFFAOYSA-N
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Description

5-(2-Phenylethynyl)nicotinonitrile is a small molecule compound of interest in chemical biology and early-stage drug discovery research. This compound is provided as a high-purity material to ensure reproducible results in experimental settings. While its full characterization is research-dependent, its structural features suggest potential as a key intermediate or core scaffold for the synthesis of more complex molecules or as a candidate for high-throughput screening libraries. Researchers value this compound for exploring structure-activity relationships (SAR) and modulating specific biological pathways. Intended Application & Research Value: This reagent is primarily intended for use in basic research and target identification studies. It serves as a vital tool for scientists investigating [describe the potential biological target or pathway, e.g., specific enzyme families or receptor types]. Its research value lies in its utility as a probe to elucidate complex cellular mechanisms and for hit-to-lead optimization campaigns in pharmaceutical development. Mechanism of Action: The specific mechanism of action of this compound is an area of active investigation. Based on its molecular architecture, it is hypothesized to act by [describe a potential mechanism, e.g., acting as an allosteric modulator or inhibiting a specific protein-protein interaction]. Further experimental validation is required to fully define its biomolecular interactions. Handling & Compliance: this compound is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications, or for personal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylethynyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-9-14-8-13(10-16-11-14)7-6-12-4-2-1-3-5-12/h1-5,8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUQJZCMAPASFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384916
Record name 5-(2-phenylethynyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

845266-26-4
Record name 5-(2-Phenylethynyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-phenylethynyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule.

Detailed ¹H and ¹³C NMR data for 5-(2-Phenylethynyl)nicotinonitrile are not available in the surveyed literature. Such data would provide a complete map of the proton and carbon environments within the molecule. For comparison, related but distinct nicotinonitrile derivatives have been characterized, but this information cannot be directly extrapolated to the target compound with high accuracy.

A full analysis would require the experimental spectrum to generate a data table of chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR. Similarly, a ¹³C NMR spectrum would list the chemical shifts for each unique carbon atom.

To unambiguously assign the ¹H and ¹³C signals, especially for the aromatic regions where complex coupling patterns are expected, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be necessary. There is currently no evidence of these experiments having been performed and published for this compound.

Analysis of other nuclei, such as ¹⁵N, could provide further insight into the electronic structure of the nitrile and pyridine (B92270) groups. However, the natural abundance of ¹⁵N is very low, and such experiments often require isotopic labeling. No studies employing heteronuclear NMR for this specific compound have been found.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about its functional groups.

Specific IR and Raman spectra for this compound, along with a detailed vibrational mode analysis, are not present in the available literature. A theoretical analysis would predict characteristic vibrational bands. For instance, the nitrile (C≡N) group would exhibit a strong, sharp absorption in the IR spectrum around 2220-2240 cm⁻¹. The alkyne (C≡C) stretch would appear in a similar region, typically between 2100-2260 cm⁻¹, though its intensity can vary. The aromatic C-H and C=C stretching vibrations of the phenyl and pyridine rings would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. A comprehensive analysis would require experimentally obtained spectra to create a detailed table of vibrational frequencies and their corresponding assignments.

While IR and Raman spectroscopy are powerful tools for real-time reaction monitoring in chemical synthesis, no published studies demonstrate their application to track the formation of this compound. Such an application would be valuable for optimizing reaction conditions and ensuring complete conversion of starting materials.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of conjugated organic molecules. By measuring the absorption of ultraviolet and visible light, this method provides insights into the electronic transitions occurring within the molecule, which are directly related to its chromophoric system.

Electronic Transitions and Chromophore Analysis

The chromophore of this compound is composed of the interconnected π-systems of the phenyl ring, the ethynyl (B1212043) linker, and the nicotinonitrile moiety. This extended conjugation is expected to give rise to intense absorption bands in the UV-Vis spectrum, primarily due to π → π* transitions. The electronic structure and, consequently, the absorption characteristics are influenced by the interplay of the electron-withdrawing nitrile group and the aromatic pyridine and phenyl rings.

Table 1: Predicted Electronic Transitions and Chromophoric Contributions

Transition TypeInvolved OrbitalsChromophoric SystemExpected Wavelength Region
π → πHOMO → LUMOPhenyl, Ethynyl, Pyridine π-system250-350 nm
n → πNon-bonding (N of pyridine) → π*Pyridine ring> 300 nm (often weak and submerged)
ICTDonor (Phenylethynyl) → Acceptor (Nicotinonitrile)Entire conjugated systemPotentially in the longer wavelength region

Note: The expected wavelength regions are estimations based on the analysis of similar aromatic structures and require experimental verification.

Solvatochromic Effects on Absorption Spectra

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a valuable tool for understanding the nature of the electronic ground and excited states of a molecule. The polarity of the solvent can influence the energy levels of the molecular orbitals involved in electronic transitions.

For a molecule like this compound, which possesses a permanent dipole moment that is likely to change upon excitation, solvatochromic effects are anticipated. In polar solvents, a positive solvatochromism (a bathochromic or red shift) is expected for π → π* transitions if the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a hypsochromic or blue shift) would be observed if the ground state is more polar. The study of solvatochromism in related D-π-A systems, such as certain benzanthrone (B145504) derivatives, has demonstrated significant shifts in absorption and emission spectra with varying solvent polarity, indicating a pronounced intramolecular charge transfer character.

Table 2: Anticipated Solvatochromic Shifts for this compound

SolventPolarity (Dielectric Constant)Expected Shift in λmax (π → π*)Rationale
Hexane1.88ReferenceNon-polar solvent
Dichloromethane8.93Bathochromic (Red) ShiftStabilization of a more polar excited state
Acetonitrile37.5Larger Bathochromic ShiftIncreased stabilization of the polar excited state
Ethanol (B145695)24.5Bathochromic Shift with potential H-bonding effectsProtic solvent interaction with the pyridine nitrogen

Note: The predicted shifts are qualitative and based on the expected electronic properties of the molecule. Experimental data is necessary for quantitative analysis.

**3.4.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For 5-(2-Phenylethynyl)nicotinonitrile, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Conformational analysis is also vital, as the molecule may have several stable or low-energy conformations due to the rotation around single bonds, such as the bond connecting the phenyl and ethynyl (B1212043) groups. Identifying the global minimum energy conformation is key to accurately predicting other molecular properties.

No specific data on the optimized geometry or conformational analysis of this compound is currently available in published research.

Understanding the electronic properties of a molecule is fundamental to predicting its reactivity and photophysical behavior. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's kinetic stability and its potential as an electronic material. A smaller gap generally suggests that the molecule can be more easily excited.

PropertyDescriptionPredicted Value
HOMO Energy Energy of the highest occupied molecular orbital.Data not available
LUMO Energy Energy of the lowest unoccupied molecular orbital.Data not available
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Data not available

Specific HOMO and LUMO energy values for this compound have not been reported in the scientific literature.

DFT calculations can also predict various spectroscopic properties, which are invaluable for identifying and characterizing the compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be compared with experimental IR spectra to confirm the molecule's structure.

UV-Visible (UV-Vis) Spectroscopy: The absorption of light in the UV-Vis region is associated with electronic transitions from the ground state to excited states. The wavelengths of maximum absorption (λmax) can be predicted to understand the molecule's color and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in NMR spectroscopy are highly sensitive to the chemical environment of atomic nuclei. DFT can predict these shifts, aiding in the structural elucidation of the molecule.

Spectroscopic PropertyPredicted Data
Key IR Vibrational Frequencies (cm⁻¹) Data not available
Maximum UV-Vis Absorption Wavelength (λmax, nm) Data not available
¹H and ¹³C NMR Chemical Shifts (ppm) Data not available

Detailed predicted spectroscopic data for this compound are not present in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. It allows for the study of electronic excited states, which are central to photophysical and photochemical phenomena.

TD-DFT can model various photophysical processes, including:

Absorption: The transition from the ground state to an excited state upon absorbing a photon.

Fluorescence: The emission of a photon from a singlet excited state as it returns to the ground state.

Intersystem Crossing: The transition from a singlet excited state to a triplet excited state.

Phosphorescence: The emission of a photon from a triplet excited state as it returns to the ground state.

By calculating the energies and characteristics of the relevant excited states, researchers can predict the wavelengths and efficiencies of these processes.

Specific modeling of the photophysical phenomena of this compound using TD-DFT has not been documented in scientific publications.

For molecules with distinct electron-donating and electron-accepting regions, TD-DFT can be used to analyze the nature of electronic transitions. It can determine whether an excitation involves a significant shift of electron density from one part of the molecule to another, a phenomenon known as charge transfer. Understanding the charge transfer characteristics is particularly important for applications in electronics and photovoltaics.

Excited State PropertyDescriptionPredicted Characteristics
Excitation Energies (eV) The energy required to promote an electron to a higher energy level.Data not available
Oscillator Strengths The probability of a particular electronic transition occurring.Data not available
Nature of Transitions Description of the orbitals involved in the electronic transition (e.g., π-π, n-π, charge transfer).Data not available

A detailed analysis of the charge transfer characteristics of the excited states of this compound is not available in the current body of scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility, intermolecular interactions, and solvent effects of a compound like this compound.

Conformational Analysis: The phenylethynyl and nicotinonitrile moieties are connected by a triple bond, which allows for rotational freedom. MD simulations could explore the potential energy surface associated with the rotation around the C-C single bonds, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution.

Solvation Effects: The behavior of this compound in different solvents could be investigated using MD simulations. By explicitly including solvent molecules in the simulation box, it is possible to study the formation of solvation shells around the molecule and calculate properties such as the radial distribution function. This would reveal how the solvent structure is perturbed by the solute and provide insights into its solubility and reactivity in various media.

Interaction with Biomolecules: Given the interest in pyridine-containing compounds in medicinal chemistry, MD simulations could be employed to study the interaction of this compound with proteins or other biological macromolecules. nih.gov Docking studies could first predict potential binding poses, which would then be refined and validated using MD simulations to assess the stability of the complex and identify key intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov

A hypothetical summary of data that could be obtained from MD simulations is presented in Table 1.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Observables for this compound

Parameter/Observable Description Potential Finding
Force Field Set of parameters to describe the potential energy of the system. AMBER, CHARMM, or OPLS could be suitable.
Solvent Model Representation of the solvent. Explicit models like TIP3P or implicit models.
Simulation Time Duration of the simulation. Nanoseconds to microseconds, depending on the process.
RMSD Root-mean-square deviation of atomic positions. Indicates the stability of the molecule's conformation.
RMSF Root-mean-square fluctuation of atoms. Highlights flexible regions of the molecule.

| Interaction Energy | Energy of interaction with a target protein. | Quantifies the binding affinity. |

Computational Approaches in Understanding Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics that are often difficult to obtain experimentally. rsc.orgnih.gov For this compound, computational methods can be applied to understand its synthesis and subsequent reactivity.

Synthesis via Sonogashira Coupling: The most common method for synthesizing aryl-alkynes like this compound is the Sonogashira coupling, which involves the reaction of a halo-substituted pyridine (B92270) (e.g., 5-bromonicotinonitrile) with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper co-catalyst. Density Functional Theory (DFT) calculations can be used to elucidate the catalytic cycle of this reaction. rsc.org This would involve locating the structures and energies of all reactants, intermediates, and transition states for the key steps: oxidative addition, transmetalation, and reductive elimination. Such studies can help in optimizing reaction conditions by identifying the rate-determining step and understanding the role of ligands on the catalyst. rsc.org

Reactivity of the Nitrile Group: The nitrile group in this compound is a key functional group that can undergo various transformations. For instance, its hydrolysis to a carboxylic acid or its reduction to an amine can be studied computationally. DFT calculations can model the reaction pathways, determine the activation energies, and predict the regioselectivity and stereoselectivity of these transformations. mdpi.com

Cycloaddition Reactions: The phenylethynyl group can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) would yield a triazole derivative. Computational studies can predict the feasibility of such reactions, determine whether the reaction proceeds via a concerted or stepwise mechanism, and explain the observed regioselectivity. nih.gov

A hypothetical summary of computational data for a reaction mechanism study is presented in Table 2.

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |

Reactivity and Functionalization Strategies of 5 2 Phenylethynyl Nicotinonitrile

Functional Group Transformations on the Nicotinonitrile Core

The nicotinonitrile core of 5-(2-phenylethynyl)nicotinonitrile possesses two primary sites for functional group transformations: the pyridine (B92270) ring and the cyano group. The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. gcwgandhinagar.compitt.edu

The cyano group is a versatile functional group that can undergo a range of transformations. gcwgandhinagar.comliverpool.ac.ukboyer-research.com One of the most common reactions of nitriles is hydrolysis, which can convert the cyano group into a carboxylic acid or an amide, depending on the reaction conditions. gcwgandhinagar.comboyer-research.com This transformation is typically carried out in the presence of strong acids or bases. Another important reaction is the reduction of the nitrile to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). boyer-research.com

The pyridine ring itself can also be functionalized. While electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, it can be facilitated by the presence of activating groups. gcwgandhinagar.com A more common transformation for pyridines is N-oxidation, which can alter the electronic properties of the ring and facilitate subsequent reactions. rsc.org Furthermore, the pyridine ring in nicotinonitrile derivatives can be involved in the synthesis of various fused heterocyclic systems. nih.govrsc.org For instance, substituted nicotinonitriles can be used as precursors for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. nih.gov

Transformation Reagents and Conditions Product Type Reference(s)
Nitrile HydrolysisStrong acid or base (e.g., H₂SO₄, NaOH), H₂O, heatCarboxylic acid or Amide gcwgandhinagar.comboyer-research.com
Nitrile ReductionLithium aluminum hydride (LiAlH₄), followed by workupPrimary amine boyer-research.com
N-OxidationPeroxy acids (e.g., m-CPBA)Pyridine N-oxide rsc.org
Thieno[2,3-b]pyridine synthesisα-halocarbonyl compounds, sodium ethoxideFused heterocyclic system nih.gov

Modifications of the Phenylethynyl Moiety

The phenylethynyl group in this compound is a site of unsaturation that can readily undergo a variety of addition and cycloaddition reactions. The reactivity of this group is influenced by the electron-deficient nature of the attached nicotinonitrile ring.

One of the fundamental transformations of the alkynyl group is hydrogenation. Depending on the catalyst and reaction conditions, the triple bond can be selectively reduced to a double bond (alkene) or fully saturated to a single bond (alkane). For example, the hydrogenation of functionalized pyridines has been achieved using a rhodium oxide catalyst under mild conditions. liverpool.ac.uk This suggests that the phenylethynyl group could be selectively hydrogenated to a phenylethenyl or a phenylethyl group.

The triple bond can also participate in cycloaddition reactions. For instance, alkynylaluminum reagents have been shown to undergo cycloaddition reactions with 2-pyrones, providing a route to functionalized benzene (B151609) derivatives. acs.org Similarly, [3+2] cycloaddition reactions of alkynylphosphonates with heterocyclic N-imines have been reported to yield pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.gov These examples suggest that the phenylethynyl group in this compound could act as a dipolarophile in cycloaddition reactions with various 1,3-dipoles.

Reaction Type Reagents and Conditions Potential Product Analogous Reaction Reference(s)
HydrogenationH₂, Rh₂O₃ catalyst, mild conditions5-(2-Phenylethenyl)nicotinonitrile or 5-(2-Phenylethyl)nicotinonitrile liverpool.ac.uk
[4+2] CycloadditionDiethyl(phenylethynyl)aluminum, 2-pyroneFunctionalized biaryl system acs.org
[3+2] CycloadditionHeterocyclic N-imines, catalystFused pyrazole (B372694) derivative nih.gov

Cyclization Reactions Involving the Alkynyl Group

The juxtaposition of the alkynyl group and the cyano group on the pyridine ring in this compound creates an ideal substrate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

A key strategy for the synthesis of fused pyridoheterocycles involves the intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered cyano group. acs.org In a relevant study, various alkynyl-substituted heteroaromatics with a pendant nitrile were shown to undergo a base-promoted cyclization. This process is believed to proceed through the tautomerization of the alkyne to an allene (B1206475) intermediate, which then undergoes a net-[4+2]-cycloaddition with the nitrile group. acs.org This type of reaction, when applied to this compound, could potentially lead to the formation of novel polycyclic aromatic compounds.

Furthermore, the cyclization of 5-cyano-6-cyanoimino-3,4-dihydropyridin-2(1H)-ones with amines has been studied, leading to the formation of pyrido[2,3-d]pyrimidines. pku.edu.cn This highlights the utility of the cyano group on a pyridine ring in constructing fused pyrimidine (B1678525) systems. While the starting material is different, this provides a conceptual framework for the potential of the nitrile in this compound to participate in cyclization cascades.

Cyclization Strategy Key Intermediate Potential Product Type Reference
Base-promoted intramolecular cyclizationAllene intermediateFused pyridoheterocycle acs.org
Cyclization with aminesAmidine intermediatePyrido[2,3-d]pyrimidine pku.edu.cn

Investigations of Reaction Mechanisms and Intermediates

In the base-promoted cyclization of alkynyl heteroaromatics with a pendant nitrile, density functional theory (DFT) calculations have been used to support the proposed mechanism involving an allene intermediate. acs.org Such computational studies are invaluable for elucidating reaction pathways that are difficult to observe experimentally.

The concept of reaction intermediates is fundamental to understanding multi-step reactions. boyer-research.com An intermediate is a species that is formed in one step of a reaction and consumed in a subsequent step. In the context of the reactions of this compound, various intermediates can be postulated. For example, in the hydrolysis of the nitrile group, an imidic acid is a key intermediate that tautomerizes to an amide. liverpool.ac.uk In cycloaddition reactions, the nature of the intermediate will depend on the specific reaction type, but could include zwitterionic species or diradicals.

Mechanistic studies of multicomponent reactions involving related structures, such as 2-(phenylethynyl)benzaldehyde, have also been conducted. These studies often involve a combination of experimental techniques, like NMR monitoring of the reaction progress, and computational calculations to map out the energy landscape of the reaction and identify the most favorable pathways.

Advanced Applications in Materials Science Research

Photophysical Properties for Optoelectronic Materials

The arrangement of the phenylethynyl group in conjunction with the nicotinonitrile moiety within 5-(2-Phenylethynyl)nicotinonitrile suggests a molecule with significant potential for light-emitting applications. The extended π-conjugation across the structure is a key indicator of its capacity to absorb and emit light, forming the basis of its photophysical properties.

Fluorescence Quantum Yields and Excited State Lifetimes

Design Principles for Tunable Spectral Features

The spectral characteristics of phenylethynyl-pyridine derivatives can be intentionally modified through strategic chemical design. The introduction of electron-donating or electron-withdrawing substituents onto the phenyl or pyridine (B92270) rings can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the absorption and emission wavelengths. For example, adding an electron-donating group, such as a methoxy (B1213986) group, to the phenyl ring would likely lead to a red-shift in the emission spectrum due to a smaller HOMO-LUMO gap. Conversely, the placement of an electron-withdrawing group, like a trifluoromethyl group, could result in a blue-shift. The cyano group on the pyridine ring already acts as an electron-withdrawing group, and its interplay with substituents on the phenyl ring allows for fine-tuning of the compound's photophysical properties.

Aggregation-Induced Emission (AIE) Phenomena

The phenomenon of aggregation-induced emission (AIE) is observed in molecules that are weakly emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. While specific studies confirming AIE in this compound are not documented, the structural components suggest it could be a candidate for such behavior. The phenyl and pyridine rings connected by the ethynyl (B1212043) linker can undergo rotational motions in solution. Upon aggregation, these motions could be hindered, potentially leading to a significant enhancement of fluorescence emission. Research on other pyridine-based luminogens has demonstrated that AIE can be a prominent feature, supporting the possibility of this phenomenon in this compound.

Electrochemical Behavior and Applications

The electrochemical properties of this compound are crucial for its potential use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Detailed cyclic voltammetry data for this compound are not currently available in published literature. However, based on its structure, one can anticipate its electrochemical behavior. The phenylethynyl moiety is susceptible to oxidation at a certain positive potential, while the nicotinonitrile portion, with its electron-withdrawing cyano group, is expected to undergo reduction at a negative potential. Cyclic voltammetry would reveal the potentials at which these processes occur, providing information about the reversibility of the redox events and the stability of the resulting radical ions.

Correlation of Electrochemical Potentials with Electronic Structure

The oxidation and reduction potentials obtained from cyclic voltammetry are directly related to the HOMO and LUMO energy levels of the molecule, respectively. The onset potential of the first oxidation wave can be used to estimate the HOMO energy level, while the onset of the first reduction wave provides an estimate of the LUMO energy level. The difference between these potentials gives the electrochemical band gap. For this compound, the electron-withdrawing nature of the cyano group would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted phenylethynyl-pyridine. This would result in a higher oxidation potential and a less negative reduction potential. The electronic structure, and therefore the electrochemical potentials, can be further modulated by the introduction of substituents on the phenyl ring, as discussed in the context of tuning spectral features. This tunability is a key aspect in designing materials with specific electronic properties for various applications.

Organic Electrosynthesis Methodologies

Organic electrosynthesis is increasingly recognized as a powerful and sustainable method for the synthesis of complex organic molecules. rsc.orgnih.gov This technique utilizes electrical current to drive redox reactions, often avoiding the need for harsh chemical reagents and offering high selectivity. rsc.orggre.ac.uk The general principle involves the generation of reactive intermediates, such as radical ions, at an electrode surface, which then undergo further reactions to form the desired product. gre.ac.uk

Supramolecular Chemistry and Self-Assembly

The structure of this compound, featuring a pyridine ring, a nitrile group, and a phenylethynyl moiety, makes it an excellent candidate for constructing complex supramolecular architectures through non-covalent interactions.

Halogen bonding is a highly directional and specific non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. nih.govnih.govresearchgate.net The nitrogen atom of the pyridine ring and the nitrile group in this compound can act as effective halogen bond acceptors.

Research on related iodoalkynyl-substituted (phenylethynyl)pyridines has demonstrated the formation of discrete, self-complementary dimers through N···I halogen bonds. nih.gov These interactions are strong and directional, leading to the formation of well-defined supramolecular structures. nih.govbeilstein-journals.org It is conceivable that this compound could participate in similar interactions with halogen bond donors, leading to the formation of one-dimensional tapes or more complex two- or three-dimensional networks. The strength and directionality of these halogen bonds can be tuned by varying the halogen atom and the nature of the acceptor, providing a powerful tool for crystal engineering. beilstein-journals.org

Table 1: Examples of Halogen Bond Interactions in Pyridine Derivatives

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeResulting StructureReference
IodoalkynePyridine NitrogenN···IDimer nih.gov
1,2-bis(iodoethynyl)-4,5-difluorobenzeneDipyridyl NitrogenN···I2:2 Cocrystal nih.gov
BromoethynylTriazine NitrogenN···Br2D Network nih.gov

The linear, rigid nature of this compound makes it an ideal component for the construction of supramolecular macrocycles. nih.govnih.gov By combining this molecule with complementary ditopic or polytopic molecules through directional non-covalent interactions like halogen bonding or metal coordination, it is possible to form discrete, shape-persistent macrocycles.

For example, studies have shown that iodoalkynyl-substituted pyridines can form parallelogram-shaped supramolecular macrocycles in cocrystals with dipyridyl compounds. nih.gov The formation of these macrocycles is driven by the formation of two N···I halogen bonds, which precisely position the components in a cyclic arrangement. nih.gov The synthesis of oxathiamacrocycles through [2+2] macrocyclization reactions also highlights the potential for forming large ring structures from smaller building blocks. researchgate.netchimicatechnoacta.ru Given the structural similarities, this compound could be employed in similar strategies to create novel macrocyclic hosts for applications in molecular recognition and sensing.

Beyond halogen bonding, other non-covalent interactions play a crucial role in directing the self-assembly of molecules like this compound. nih.gov These include hydrogen bonding, π-π stacking interactions between the aromatic rings, and dipole-dipole interactions involving the nitrile group.

Catalysis Research (as a Ligand or Precursor)

The presence of a pyridine nitrogen and a nitrile group suggests that this compound could function as a ligand in metal-catalyzed reactions or as a precursor for catalytically active species.

While there is no direct report on the use of this compound in catalysis, its structural motifs are found in ligands for various catalytic transformations. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been employed in a wide range of metal-catalyzed reactions. nih.gov The electronic properties of the pyridine ring, and thus the catalytic activity of the metal center, can be tuned by the substituents. The electron-withdrawing nature of the nitrile and phenylethynyl groups in this compound would modulate the electronic properties of a metal center it coordinates to.

Furthermore, nitrile groups themselves can coordinate to metal centers or be transformed into other functional groups that are part of a ligand scaffold. The development of new phosphine (B1218219) ligands from nitrile precursors for nickel-catalyzed N-alkylation of amines demonstrates the potential of nitrile-containing compounds in ligand synthesis. nih.gov Although speculative, the unique electronic and steric properties of this compound make it an intriguing candidate for exploration as a ligand in both homogeneous and heterogeneous catalysis.

Future Research Directions and Outlook for 5 2 Phenylethynyl Nicotinonitrile

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research on 5-(2-Phenylethynyl)nicotinonitrile should prioritize the development of efficient, sustainable, and atom-economical methodologies. While traditional cross-coupling reactions are effective, emerging strategies can offer significant improvements in yield, safety, and environmental impact.

Multicomponent Reactions (MCRs): One promising avenue is the use of one-pot, multicomponent reactions. These reactions, which combine three or more starting materials in a single step, can streamline the synthesis process, reduce waste, and increase efficiency. For instance, a four-component reaction involving an appropriate aldehyde, an acetophenone (B1666503) derivative, a nitrile source like 3-oxo-3-phenylpropanenitrile, and ammonium (B1175870) acetate (B1210297) could be optimized to produce highly substituted nicotinonitriles.

Green Chemistry Innovations: The principles of green chemistry should be central to the development of new synthetic routes. This includes the use of:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.

Solvent-Free or Green Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or even solvent-free conditions minimizes environmental impact.

Novel Catalysts: The use of heterogeneous or recyclable catalysts, such as nanomagnetic metal-organic frameworks (MOFs), can simplify product purification and reduce chemical waste. Such catalysts are easily separated from the reaction mixture using an external magnet and can be reused multiple times without significant loss of activity.

Below is a comparative table outlining potential green synthetic approaches versus conventional methods.

FeatureConventional Method (e.g., Sonogashira Coupling)Potential Green Approach (e.g., Catalytic MCR)
Principle Palladium-catalyzed cross-coupling of a halo-pyridine with phenylacetylene (B144264).One-pot reaction of multiple precursors catalyzed by a recyclable catalyst.
Solvents Often requires anhydrous, toxic organic solvents (e.g., Toluene, THF).Can be performed in green solvents (e.g., Ethanol, Water) or under solvent-free conditions.
Energy Input Typically requires prolonged heating under an inert atmosphere.Can be accelerated by microwave irradiation, reducing reaction time significantly.
Atom Economy Moderate, with stoichiometric formation of byproducts.High, as most atoms from the reactants are incorporated into the final product.
Catalyst Homogeneous palladium complexes, often difficult to recover.Heterogeneous, reusable catalysts like magnetic MOFs.
Workup Often involves extensive chromatographic purification.Simplified workup and purification due to catalyst recyclability and fewer byproducts.

Advanced Spectroscopic and Computational Integration for Deeper Understanding

To gain a comprehensive understanding of the structure-property relationships of this compound, a synergistic approach combining advanced spectroscopic techniques with high-level computational modeling is essential.

Integrated Spectroscopic Analysis: While standard techniques like NMR and IR provide basic structural confirmation, a deeper analysis using methods like FT-Raman spectroscopy, UV-Vis absorption, and fluorescence spectroscopy can reveal subtle electronic and vibrational characteristics.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for complementing experimental data. Computational studies can be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the ground state.

Simulate Vibrational Spectra: Calculate theoretical FT-IR and FT-Raman spectra to aid in the assignment of experimental vibrational modes.

Analyze Electronic Properties: Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the molecule's electronic transitions and reactivity.

Predict Photophysical Properties: Simulate UV-Vis absorption and emission spectra to correlate with experimental findings and understand the nature of electronic excitations.

The table below illustrates how computational data can be integrated with experimental spectroscopic results.

Spectroscopic TechniqueExperimental DataCorresponding Computational Insight (DFT/TD-DFT)
FT-IR / FT-Raman Vibrational frequencies and intensities of functional groups.Simulated vibrational spectra for accurate peak assignment and analysis of molecular force fields.
UV-Vis Absorption Wavelengths of maximum absorption (λmax).Calculation of vertical excitation energies and oscillator strengths to identify electronic transitions (e.g., π→π*).
Fluorescence Emission Emission wavelengths and quantum yield.Prediction of excited-state geometries and emission energies; calculation of the singlet-triplet energy gap.
NMR Spectroscopy Chemical shifts (¹H, ¹³C).Calculation of theoretical chemical shifts to confirm structural assignments.

Expansion of Materials Science Applications beyond Current Scope

The conjugated π-system of this compound, formed by the interplay of the pyridine (B92270), alkyne, and phenyl groups, makes it a promising candidate for various materials science applications that remain largely unexplored. Nicotinonitrile derivatives are already recognized for their potential in nonlinear optics (NLO) and as fluorescent materials.

Future research should focus on evaluating this compound for:

Organic Electronics: The delocalized electronic structure suggests potential utility in organic semiconductor applications. Its charge transport properties could be investigated for use in Organic Field-Effect Transistors (OFETs) or as a host or emissive material in Organic Light-Emitting Diodes (OLEDs). The inherent fluorescence of similar structures supports this direction.

Nonlinear Optical (NLO) Materials: Molecules with significant π-conjugation and donor-acceptor characteristics often exhibit large NLO responses. The cyano group (acceptor) and the phenylethynyl system (π-bridge) could be functionalized with donor groups to enhance these properties for applications in optical communications and data storage.

Chemosensors: The nitrogen atom in the pyridine ring and the cyano group can act as binding sites for metal ions. This suggests that the compound could be developed into a fluorescent chemosensor, where changes in its emission spectrum upon binding to a specific analyte could be used for detection.

Potential ApplicationKey Molecular FeatureResearch Objective
Organic Light-Emitting Diodes (OLEDs) Extended π-conjugation, potential for high fluorescence quantum yield.Synthesize derivatives and evaluate their electroluminescent properties, color purity, and device efficiency.
Nonlinear Optics (NLO) Asymmetric charge distribution due to the cyano group and potential for donor-acceptor design.Measure the hyperpolarizability of the molecule and its derivatives to assess their NLO response.
Fluorescent Chemosensors Presence of Lewis basic sites (pyridine N, nitrile N) capable of ion binding.Investigate the change in fluorescence intensity or wavelength upon addition of various metal ions.
Organic Semiconductors Planar, aromatic structure conducive to intermolecular π-π stacking.Fabricate thin-film transistors to measure charge carrier mobility and on/off ratios.

Theoretical Predictions Guiding Experimental Design

Computational chemistry is evolving from a tool for explaining observed phenomena to a predictive engine that can guide experimental work, saving significant time and resources. For this compound, theoretical predictions can be a powerful guide for future research.

Predictive Modeling:

Virtual Screening: Before undertaking complex syntheses, computational models can predict the properties of a library of virtual derivatives. For example, by systematically changing substituents on the phenyl ring, DFT calculations can predict how the HOMO-LUMO gap, and thus the optical and electronic properties, will change. This allows researchers to prioritize the synthesis of candidates with the most promising characteristics for a target application.

Mechanism Elucidation: Quantum chemical calculations can be used to model reaction pathways, identify transition states, and determine activation energies. This insight can help in optimizing reaction conditions (e.g., temperature, catalyst choice) for novel synthetic routes.

Crystal Structure Prediction: Predicting how molecules will pack in a solid state is crucial for understanding the properties of materials like organic semiconductors. Crystal structure prediction algorithms can forecast potential polymorphs and their associated electronic couplings, guiding the design of materials with enhanced charge transport.

The following table demonstrates how theoretical predictions can directly inform experimental design.

Theoretical PredictionParameter(s) CalculatedExperimental Goal
Optical Properties HOMO-LUMO gap, excitation energies.Synthesize molecules with tailored absorption/emission spectra for OLEDs or sensors.
Redox Behavior Ionization potential, electron affinity.Design materials with specific redox potentials for use in organic batteries or as stable semiconductors.
Reaction Feasibility Activation barriers, reaction energies.Select the most efficient synthetic route and optimal reaction conditions.
Solid-State Packing Intermolecular interactions, crystal packing motifs.Target specific crystal polymorphs to maximize charge mobility in organic transistors.

By leveraging these future research directions, the scientific community can systematically explore and harness the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and computational chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.